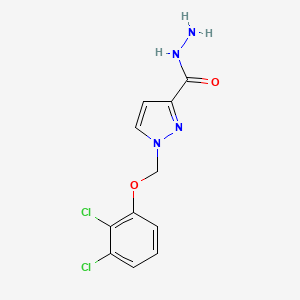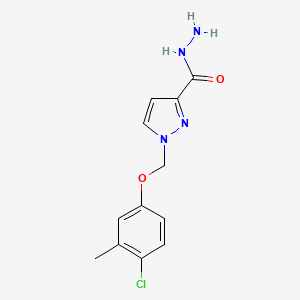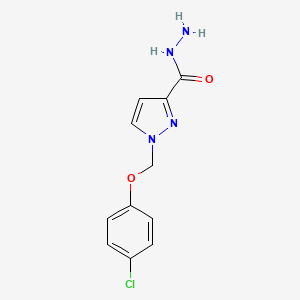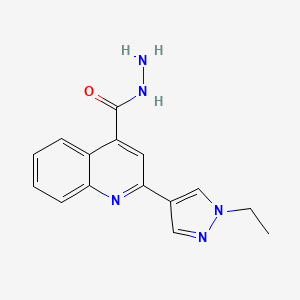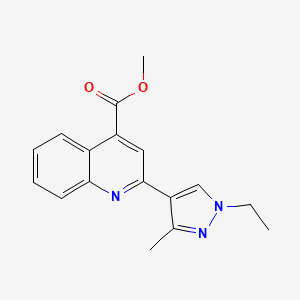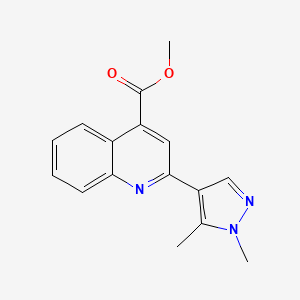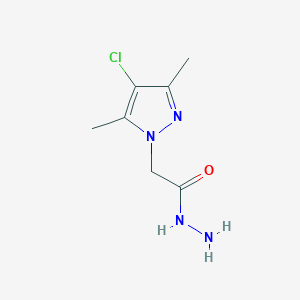![molecular formula C17H16N4O2 B3334898 1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004643-36-0](/img/structure/B3334898.png)
1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carbohydrazide
Descripción general
Descripción
The compound “1-(([1,1’-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carbohydrazide” is a complex organic molecule that contains a biphenyl group, a pyrazole group, and a carbohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms . The biphenyl group would likely contribute to the compound’s rigidity and planarity, while the pyrazole and carbohydrazide groups could potentially participate in hydrogen bonding and other intermolecular interactions.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the biphenyl, pyrazole, and carbohydrazide groups . For instance, the biphenyl group might undergo electrophilic aromatic substitution reactions, while the pyrazole and carbohydrazide groups could potentially participate in various nucleophilic and acid-base reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be influenced by its molecular structure and the types of intermolecular forces it can form .Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Pyrazole derivatives have been investigated as selective inhibitors of cytochrome P450 (CYP) isoforms, which are essential for drug metabolism and can influence drug-drug interactions. The selectivity of these inhibitors is crucial for understanding the metabolism of drugs and for the development of safer pharmaceuticals (Khojasteh et al., 2011).
Synthetic and Medicinal Perspectives of Pyrazoles
Pyrazoles are recognized for their wide spectrum of biological activities, making them potent medicinal scaffolds. Their synthetic approaches and the analysis of their medical significance have been extensively reviewed, highlighting their role in developing new therapeutic leads (Sharma et al., 2021).
Pyrazole as a Scaffold in Heterocycles Synthesis
The reactivity of certain pyrazoline derivatives makes them valuable building blocks for synthesizing various heterocyclic compounds. These compounds have applications ranging from materials science to drug development, showcasing the versatility of pyrazole-based chemistry (Gomaa & Ali, 2020).
Pyrazole Heterocycles in Drug Design
Pyrazole derivatives have been identified as crucial scaffolds in drug design, displaying a vast array of biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. Their use in medicinal chemistry underlines the importance of pyrazole moieties in developing new therapeutic agents (Dar & Shamsuzzaman, 2015).
Mecanismo De Acción
Target of Action
Similar biphenyl derivatives have been reported to inhibit the pd-1/pd-l1 pathway , which plays a crucial role in immune response regulation. This pathway is often exploited by cancer cells to evade the immune system, making it a popular target for cancer therapies .
Mode of Action
Based on the known actions of similar biphenyl derivatives, it can be hypothesized that this compound may interact with its targets (such as the pd-1/pd-l1 pathway) to inhibit their function . This inhibition could potentially disrupt the ability of cancer cells to evade the immune system, thereby enhancing the body’s ability to fight against cancer .
Biochemical Pathways
If the compound does indeed act on the pd-1/pd-l1 pathway as suggested, it could affect various downstream effects related to immune response regulation . For instance, the inhibition of the PD-1/PD-L1 pathway could potentially enhance T-cell activation and proliferation, promoting a more robust immune response against cancer cells .
Pharmacokinetics
Similar biphenyl derivatives have been reported to have good oral bioavailability, high tumor penetration, and favorable pharmacokinetic properties . These properties suggest that the compound could potentially be well-absorbed and distributed in the body, metabolized effectively, and excreted in a timely manner.
Result of Action
This could result in increased activation and proliferation of T-cells, leading to a more robust immune response and potentially contributing to the destruction of cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-phenylphenoxy)methyl]pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-19-17(22)16-10-11-21(20-16)12-23-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,12,18H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGZFVXKPGDUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCN3C=CC(=N3)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901144309 | |
| Record name | 1-[([1,1′-Biphenyl]-4-yloxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1004643-36-0 | |
| Record name | 1-[([1,1′-Biphenyl]-4-yloxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[([1,1′-Biphenyl]-4-yloxy)methyl]-1H-pyrazole-3-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901144309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




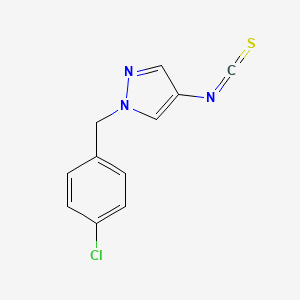
![methyl 1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3334828.png)
